3-Bromo-4,5-dichloro-2-iodonitrobenzene
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Overview
Description
3-Bromo-4,5-dichloro-2-iodonitrobenzene is a halogenated aromatic compound with the molecular formula C6HBrCl2INO2 It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-2-iodonitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Sequential introduction of bromine, chlorine, and iodine atoms.
For instance, the nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The halogenation steps may involve the use of bromine, chlorine, and iodine in the presence of suitable catalysts or under specific reaction conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow processes to enhance yield and safety. Techniques like tubular diazotization reactions can be used to prepare diazonium salts, which are then subjected to halogenation reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dichloro-2-iodonitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur, influenced by the existing substituents.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the halogen substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
3-Bromo-4,5-dichloro-2-iodonitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloro-2-iodonitrobenzene involves its interaction with molecular targets through its substituents. The nitro group, for instance, can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5-dichloro-2-hydroxybenzophenone
- 3-Bromo-4-iodobenzonitrile
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness
3-Bromo-4,5-dichloro-2-iodonitrobenzene is unique due to its specific combination of bromine, chlorine, iodine, and nitro substituents. This combination can lead to distinct chemical properties and reactivity patterns compared to other halogenated benzene derivatives .
Properties
CAS No. |
1707710-37-9 |
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Molecular Formula |
C6HBrCl2INO2 |
Molecular Weight |
396.79 g/mol |
IUPAC Name |
3-bromo-1,2-dichloro-4-iodo-5-nitrobenzene |
InChI |
InChI=1S/C6HBrCl2INO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H |
InChI Key |
ZZODWVDFQWPQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
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